molecular formula C18H13Br2ClN2O4 B301595 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

Cat. No. B301595
M. Wt: 516.6 g/mol
InChI Key: DKBNRQQMONMAKD-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that belongs to the class of pyrazolidinediones. It is commonly known as Etoricoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. The compound exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for scientific research.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione involves the inhibition of COX-2. COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has also been shown to have a favorable safety profile and is well-tolerated in animals. In addition, Etoricoxib has been shown to have a longer half-life than other 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinediones, which may contribute to its prolonged therapeutic effect.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments include its potent anti-inflammatory and analgesic effects, its selectivity for COX-2, and its favorable safety profile. However, the compound also has limitations, including its high cost and limited availability. In addition, Etoricoxib may have off-target effects that could confound the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the development of new COX-2 inhibitors with improved selectivity and safety profiles. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of Etoricoxib. Finally, there is a need for further research on the potential off-target effects of the compound and their impact on experimental outcomes.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione involves the condensation of 5-ethoxy-2,3-dibromo-4-hydroxybenzaldehyde and 3-chloro-1-phenyl-1,2,4-triazol-5(4H)-one in the presence of sodium hydroxide and acetic acid. The reaction takes place at a high temperature and produces a yellow solid, which is then purified through recrystallization.

Scientific Research Applications

1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively used in scientific research to investigate the molecular mechanisms of inflammation and pain. The compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.

properties

Molecular Formula

C18H13Br2ClN2O4

Molecular Weight

516.6 g/mol

IUPAC Name

(4E)-1-(3-chlorophenyl)-4-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C18H13Br2ClN2O4/c1-2-27-13-7-9(14(19)15(20)16(13)24)6-12-17(25)22-23(18(12)26)11-5-3-4-10(21)8-11/h3-8,24H,2H2,1H3,(H,22,25)/b12-6+

InChI Key

DKBNRQQMONMAKD-WUXMJOGZSA-N

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Br)Br)O

SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Br)Br)O

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.